Arecaidine-d5 Hydrobromide
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Overview
Description
Arecaidine-d5 Hydrobromide is a labeled metabolite of arecoline, a natural alkaloid found in the areca nut. The compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. The molecular formula of this compound is C7H7D5BrNO2, and it has a molecular weight of 227.11 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arecaidine-d5 Hydrobromide can be synthesized through the hydrolysis of arecoline. The process involves the use of deuterium-labeled reagents to introduce the deuterium atoms into the molecule. The reaction typically takes place under controlled conditions to ensure the complete incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is then purified and tested to meet the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
Arecaidine-d5 Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arecaidine N-oxide.
Reduction: Reduction of the double bond in the molecule can yield N-methyl nipecotic acid.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include arecaidine N-oxide and N-methyl nipecotic acid. These products are often used in further research to study the metabolic pathways and biological effects of the compound .
Scientific Research Applications
Arecaidine-d5 Hydrobromide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of arecoline and related compounds.
Biology: Employed in studies to understand the biological effects of arecoline and its metabolites.
Medicine: Used in pharmacokinetic studies to track the distribution and elimination of arecoline in the body.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the central nervous system
Mechanism of Action
Arecaidine-d5 Hydrobromide exerts its effects by interacting with various molecular targets in the body. The compound is known to inhibit the uptake of gamma-aminobutyric acid (GABA), a central inhibitory neurotransmitter. This inhibition leads to increased excitability in the nervous system, which can affect learning, memory, and other cognitive functions . The compound also interacts with muscarinic receptors, promoting smooth muscle contraction and other physiological effects .
Comparison with Similar Compounds
Similar Compounds
Arecoline: The parent compound of Arecaidine-d5 Hydrobromide, known for its wide range of pharmacological effects.
Arecaidine: A metabolite of arecoline, similar in structure to this compound but without the deuterium labeling.
Guvacoline: Another alkaloid found in the areca nut, with similar biological effects to arecoline
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This feature makes it a valuable tool in pharmacokinetic and metabolic studies, providing insights into the behavior of arecoline and its metabolites in the body .
Properties
Molecular Formula |
C7H12BrNO2 |
---|---|
Molecular Weight |
227.11 g/mol |
IUPAC Name |
2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H11NO2.BrH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H/i1D3,4D,5D; |
InChI Key |
BZFFCPUUBJMUSS-QEBUCNGGSA-N |
Isomeric SMILES |
[2H]C1CC=C(C(N1C([2H])([2H])[2H])[2H])C(=O)O.Br |
Canonical SMILES |
CN1CCC=C(C1)C(=O)O.Br |
Origin of Product |
United States |
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